molecular formula C11H19N3O B274594 Bicyclo[7.1.0]decan-2-one semicarbazone

Bicyclo[7.1.0]decan-2-one semicarbazone

Cat. No. B274594
M. Wt: 209.29 g/mol
InChI Key: KZGDHRSXCJFQOY-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[7.1.0]decan-2-one semicarbazone, also known as BCD-SCH, is a chemical compound that has gained significant attention in scientific research. It is a semicarbazone derivative of bicyclo[7.1.0]decan-2-one, which is a bicyclic compound with a seven-membered ring. BCD-SCH has been found to possess various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of Bicyclo[7.1.0]decan-2-one semicarbazone is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to exhibit anticonvulsant activity in animal models, indicating its potential as a treatment for epilepsy. Additionally, this compound has been found to possess analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications.

Advantages and Limitations for Lab Experiments

One advantage of using Bicyclo[7.1.0]decan-2-one semicarbazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, and its properties are well understood. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on Bicyclo[7.1.0]decan-2-one semicarbazone. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, this compound may also have applications in the development of new pain medications.

Synthesis Methods

The synthesis of Bicyclo[7.1.0]decan-2-one semicarbazone involves the reaction of bicyclo[7.1.0]decan-2-one with semicarbazide hydrochloride in the presence of sodium acetate. The reaction is carried out in ethanol at room temperature, and the resulting product is purified by recrystallization from ethanol. The yield of this compound is typically around 60%.

Scientific Research Applications

Bicyclo[7.1.0]decan-2-one semicarbazone has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. Additionally, this compound has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

[(Z)-8-bicyclo[7.1.0]decanylideneamino]urea

InChI

InChI=1S/C11H19N3O/c12-11(15)14-13-10-6-4-2-1-3-5-8-7-9(8)10/h8-9H,1-7H2,(H3,12,14,15)/b13-10-

InChI Key

KZGDHRSXCJFQOY-RAXLEYEMSA-N

Isomeric SMILES

C1CCC/C(=N/NC(=O)N)/C2CC2CC1

SMILES

C1CCCC(=NNC(=O)N)C2CC2CC1

Canonical SMILES

C1CCCC(=NNC(=O)N)C2CC2CC1

Origin of Product

United States

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